2-ethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
This compound belongs to the triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. The structure includes a 3-phenyl substituent on the triazole ring, an ethoxy group on the benzamide moiety, and an ethyleneoxy linker connecting the pyridazine and benzamide units.
Properties
IUPAC Name |
2-ethoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-2-29-18-11-7-6-10-17(18)22(28)23-14-15-30-20-13-12-19-24-25-21(27(19)26-20)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAQNKACVJJJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications: Triazolo[4,3-b]pyridazine Derivatives
Triazolo[4,3-b]pyridazine derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogs include:
Table 1: Structural Comparison of Triazolo[4,3-b]pyridazine Derivatives
Key Observations :
- Phenyl Ring Modifications: The 3-phenyl group in the parent compound (vs. Pyridin-4-yl substitution () introduces heteroaromaticity, which may enhance π-π stacking interactions in biological targets.
Benzamide Variations :
- The ethoxy group in the parent compound offers moderate lipophilicity, whereas the tetrazole in increases polarity and hydrogen-bonding capacity, mimicking carboxylic acid bioisosteres .
- 3,5-di-tert-butyl-4-hydroxybenzamide () adds steric bulk and antioxidant properties, targeting oxidative stress pathways.
Table 3: Comparative Bioactivity and Properties
Critical Analysis :
- Lipophilicity : The ethoxy group in the parent compound balances solubility and membrane penetration, while the tetrazole () improves water solubility but may limit blood-brain barrier crossing.
- Thiophene Modification (): Sulfur atoms may enhance metabolic stability but increase hepatotoxicity risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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